(Chloromethyl)trimethoxysilane
Overview
Description
(Chloromethyl)trimethoxysilane is an organosilicon compound with the chemical formula C4H11ClO3Si. It is a trialkoxysilane with a chloromethyl functional group, which imparts hydrophobic characteristics to the molecule. This compound is primarily used as a silane-based precursor material for the preparation of surface enhancement coatings and other silane-based products .
Mechanism of Action
Target of Action
(Chloromethyl)trimethoxysilane (CMTMS) is a trialkoxysilane with chloromethyl as the organofunctional group . The primary targets of CMTMS are surfaces that require enhancement or modification, such as silica nanoparticles . The chloromethyl group in CMTMS, being an electron-withdrawing group, improves the mechanical properties of the molecule .
Mode of Action
CMTMS interacts with its targets through the formation of covalent bonds. The trimethoxysilane group in CMTMS undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on the target surface to form siloxane bonds . This results in the modification or enhancement of the target surface .
Biochemical Pathways
CMTMS is involved in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions lead to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The action of CMTMS results in the modification or enhancement of the target surface . For example, it can be used in the surface modification of silica nanoparticles for the fabrication of in vitro anticancer drug release systems . It can also be used in the preparation of 1-methyl-1H-benzimidazole (MBI)-modified nanoparticles .
Action Environment
The action, efficacy, and stability of CMTMS can be influenced by environmental factors such as temperature, pH, and the presence of moisture. For instance, the hydrolysis of the trimethoxysilane group in CMTMS is dependent on the presence of water . Additionally, the reaction rate can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that chloromethyl is the electron withdrawing group that improves the mechanical properties of the molecule
Molecular Mechanism
It is known that it can be used in the development of aerogels and in surface modification of silica nanoparticle for the fabrication of in vitro anticancer drug release system
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)trimethoxysilane is typically synthesized through the esterification of chloromethyltrichlorosilane with methanol. The reaction occurs in a reaction tower under liquid phase conditions. The crude product is then neutralized using triethylamine, followed by filtration and rectification to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Esterification: Chloromethyltrichlorosilane is reacted with absolute methanol in a reaction tower.
Neutralization: The crude product is neutralized using triethylamine.
Filtration and Rectification: The neutralized product is filtered and rectified to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Typically catalyzed by acids or bases.
Condensation: Often occurs under acidic or neutral conditions.
Substitution: Common nucleophiles include amines and alcohols
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
(Chloromethyl)trimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers
Biology: Employed in the surface modification of silica nanoparticles for drug delivery systems
Medicine: Utilized in the development of in vitro anticancer drug release systems
Industry: Applied in the production of aerogels and mesoporous silica gels
Comparison with Similar Compounds
Trimethoxysilane: Contains a silicon-hydrogen bond and is used in the production of silane coupling agents.
(3-Chloropropyl)trimethoxysilane: Similar structure but with a propyl group instead of a methyl group.
(3-Aminopropyl)trimethoxysilane: Contains an amino group, used for surface modification.
Uniqueness: (Chloromethyl)trimethoxysilane is unique due to its chloromethyl functional group, which provides distinct reactivity and hydrophobic properties compared to other trialkoxysilanes .
Properties
IUPAC Name |
chloromethyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSCXQHGOVVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207987 | |
Record name | Silane, chloromethyl-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-26-1 | |
Record name | (Chloromethyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5926-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chloromethyl-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloromethyl-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Chloromethyl)trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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